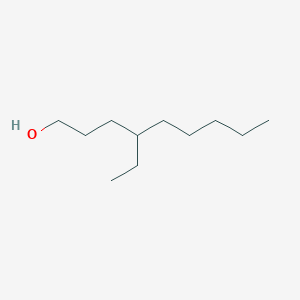

4-Ethyl-1-nonanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H24O |

|---|---|

Molecular Weight |

172.31 g/mol |

IUPAC Name |

4-ethylnonan-1-ol |

InChI |

InChI=1S/C11H24O/c1-3-5-6-8-11(4-2)9-7-10-12/h11-12H,3-10H2,1-2H3 |

InChI Key |

JUMLAYYVDUXAAB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(CC)CCCO |

Origin of Product |

United States |

Synthetic Methodologies for Branched Nonanols

Chemo-Enzymatic and Biocatalytic Approaches

Biocatalysis offers a powerful and environmentally benign alternative to traditional chemical synthesis, often providing exceptionally high levels of selectivity under mild reaction conditions.

Kinetic resolution is a widely used technique to separate a racemic mixture of chiral molecules. wikipedia.org This method relies on a chiral catalyst, often an enzyme, that reacts at a significantly different rate with each enantiomer of the racemate. wikipedia.org For racemic branched alcohols, lipases and proteases are commonly used to selectively acylate one enantiomer, leaving the other unreacted. unipd.itnih.gov The resulting acylated ester and the unreacted alcohol can then be separated.

A key limitation of standard kinetic resolution is a maximum theoretical yield of 50% for a single enantiomer. nih.gov This can be overcome by a process called Dynamic Kinetic Resolution (DKR). In DKR, the kinetic resolution is combined with an in situ racemization of the slower-reacting enantiomer. nih.govacs.org This continuous racemization of the starting material allows, in principle, for the complete conversion of the racemate into a single enantiomer of the product, with a theoretical yield of up to 100%. nih.gov For alcohols, this often involves coupling an enzyme like Candida antarctica lipase (B570770) B (CALB) with a metal-based racemization catalyst, such as a ruthenium complex. wikipedia.orgmdpi.com This chemoenzymatic approach has been successfully applied to the resolution of a wide range of secondary alcohols. wikipedia.orgmdpi.com

| Enzyme/Catalyst System | Reaction Type | Substrate Class | Key Feature |

| Lipases (e.g., CALB, PSL-C) | Kinetic Resolution (KR) / Acylation | Racemic secondary alcohols | High enantioselectivity for one enantiomer. wikipedia.orgunipd.it |

| Serine Proteases (e.g., Subtilisin) | Kinetic Resolution (KR) / Acylation | Racemic alcohols and amines | Can offer complementary enantioselectivity to lipases. nih.gov |

| Enzyme + Ru-Complex | Dynamic Kinetic Resolution (DKR) | Racemic secondary alcohols | Combines enzymatic resolution with in situ racemization to exceed 50% yield. wikipedia.orgmdpi.com |

| Aspergillus oryzae Acylase | Kinetic Resolution (KR) / Hydrolysis | N-acetylamino acids with branched side chains | Effective for resolving substrates with branching. unipd.it |

Integration of Lipase-Mediated Transformations

Lipases are a versatile class of enzymes in organic synthesis, prized for their ability to catalyze reactions with high chemo-, regio-, and enantioselectivity. mdpi.com Their application in the synthesis of chiral alcohols, including branched structures, is well-established. mdpi.com Lipases are primarily used in the kinetic resolution of racemic alcohols or their corresponding esters. mdpi.comacs.org In a typical lipase-mediated process for a branched nonanol, a racemic mixture could be subjected to esterification or transesterification using an acyl donor. The enzyme selectively acylates one enantiomer, allowing for the separation of the slower-reacting alcohol enantiomer from its esterified counterpart. acs.org

The choice of lipase, solvent, and acyl donor significantly influences the reaction's efficiency and enantioselectivity. researchgate.net Candida antarctica lipase B (CALB) is a frequently employed biocatalyst due to its broad substrate scope and high stability in organic solvents. mdpi.comresearchgate.net The reactions are typically performed under mild conditions, which is a key advantage over many traditional chemical methods. scielo.br This enzymatic approach avoids the need for protecting groups and often proceeds with high enantiomeric excess (ee). mdpi.com

Table 1: Key Factors in Lipase-Mediated Kinetic Resolution

| Parameter | Description | Significance |

|---|---|---|

| Enzyme Choice | Different lipases exhibit varying selectivity for specific substrates. | Determines the enantioselectivity (E-value) and rate of the resolution. |

| Acyl Donor | Can range from simple vinyl esters to more complex anhydrides. | Affects reaction rate and potential for by-product formation. |

| Solvent | Non-aqueous organic solvents are common to favor esterification over hydrolysis. | Influences enzyme activity, stability, and substrate solubility. mdpi.com |

| Temperature | Reactions are typically run at or near room temperature. | Balances reaction rate with enzyme stability and selectivity. |

Bioreduction Strategies for Chiral Alcohol Production

The asymmetric reduction of prochiral ketones is one of the most direct and effective methods for producing enantiomerically pure alcohols. researchgate.net This transformation is often accomplished using ketoreductases (KREDs), also known as alcohol dehydrogenases (ADHs), which are found in a variety of microorganisms like yeast and bacteria. nih.govoup.comresearchgate.net To synthesize a chiral version of a branched nonanol, the corresponding ketone (e.g., 4-ethylnonan-1-one) would be reduced.

These bioreductions require a stoichiometric amount of a reducing cofactor, typically NADPH or NADH. nih.gov Due to the high cost of these cofactors, in-situ regeneration is essential for a viable process. researchgate.netnih.gov A common strategy involves using a whole-cell biocatalyst (e.g., engineered E. coli or baker's yeast) that contains the desired reductase. nih.govoup.com The cell's own metabolic machinery regenerates the cofactor by oxidizing a cheap co-substrate, such as glucose or isopropanol. nih.govresearchgate.net

The enantioselectivity of the reduction is determined by the specific enzyme used, as different reductases can produce either the (R)- or (S)-alcohol. oup.com Screening libraries of microorganisms or employing genetically engineered enzymes allows for the selection of a biocatalyst that provides the target alcohol with high yield and excellent enantiomeric excess. nih.govresearchgate.net

Table 2: Comparison of Bioreduction Systems

| System | Advantages | Disadvantages | Common Co-substrates |

|---|---|---|---|

| Whole Cells | Cofactor regeneration is internal; no need to add expensive cofactors. nih.gov | Substrate/product transport across the cell membrane can be a limiting factor; potential for side reactions from other cellular enzymes. oup.com | Glucose, Isopropanol, Formate. nih.gov |

| Isolated Enzymes | High concentration of the specific catalyst; no competing side reactions. | Requires addition and regeneration of expensive cofactors (e.g., using a second enzyme like glucose dehydrogenase). nih.gov | Glucose (with GDH), Formate (with FDH). nih.gov |

Cascade Processes in Chemo-Enzymatic Synthesis

Cascade reactions, where the product of one reaction becomes the substrate for the next in a one-pot sequence, offer significant advantages in terms of process efficiency, reduced waste, and the ability to convert unstable intermediates. mdpi.commdpi.comcsic.es Combining chemical and enzymatic steps into a chemo-enzymatic cascade can leverage the strengths of both catalysis types. mdpi.combeilstein-journals.org

For instance, a hypothetical chemo-enzymatic cascade to produce a branched alcohol could begin with a chemical cross-coupling reaction to construct the carbon skeleton, followed by an enzymatic reduction to create the chiral alcohol. researchgate.net An example could involve a Suzuki coupling to form a ketone precursor, which is then reduced in the same pot by a ketoreductase. researchgate.net The primary challenge in designing such cascades is ensuring the compatibility of the different catalysts and reaction conditions (e.g., pH, temperature, solvent). mdpi.com Successful integration avoids intermediate purification steps, saving time, solvents, and energy. mdpi.com

Emerging Synthetic Routes and Green Chemistry Considerations

Modern chemical synthesis places a strong emphasis on "green chemistry," which aims to reduce or eliminate the use and generation of hazardous substances. core.ac.uknih.gov For alcohol synthesis, this translates into a preference for catalytic methods over stoichiometric reagents, the use of safer solvents, and processes that are atom-economical. core.ac.ukacs.org

The oxidation of alcohols, the reverse of the synthetic reactions discussed, provides a model for green chemistry principles. Traditional oxidations often use stoichiometric amounts of heavy metal reagents like chromium(VI). acs.org Greener alternatives that are being actively developed include aerobic oxidations using air as the ultimate oxidant, catalyzed by transition metal complexes (e.g., palladium, ruthenium) or organocatalysts like TEMPO. acs.org These principles are directly applicable to the synthesis of precursors for alcohols like 4-Ethyl-1-nonanol.

Emerging synthetic methods that align with green chemistry include:

Microwave-assisted synthesis: This can dramatically shorten reaction times and improve yields. nih.govajgreenchem.com

Solvent-free reactions: Conducting reactions in the absence of a solvent, or using one of the reactants as the solvent, reduces waste and simplifies purification. ajgreenchem.comnih.gov

Biocatalysis from renewable feedstocks: Engineering microorganisms to produce target molecules like 1-nonanol directly from renewable resources is an area of active research, though it currently faces challenges in scalability. bloomtechz.com

These approaches represent the future of chemical manufacturing, where efficiency, safety, and environmental impact are considered alongside the chemical yield.

Advanced Spectroscopic and Chromatographic Characterization of Branched Nonanols

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of branched nonanols. The choice between gas and liquid chromatography is typically dictated by the volatility and thermal stability of the analyte and the complexity of the sample matrix.

Gas Chromatography (GC) and Hyphenated Variants

Gas chromatography is exceptionally well-suited for the analysis of volatile and semi-volatile compounds like 4-Ethyl-1-nonanol. The technique separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a stationary phase within a capillary column. Hyphenating GC with various detectors provides both quantitative data and structural information.

Comprehensive two-dimensional gas chromatography (GC × GC) offers significantly enhanced separation power compared to conventional one-dimensional GC. core.ac.uk This technique employs two columns of different selectivity connected by a modulator, subjecting the entire sample to a two-dimensional separation. core.ac.uk The enhanced peak capacity is particularly advantageous for resolving isomers in complex mixtures, such as petroleum products, environmental samples, and food volatiles. researchgate.netfmach.itresearchgate.net

The analysis of highly complex samples, like those containing various nonylphenol isomers which are structurally related to branched nonanols, demonstrates the power of GC × GC. researchgate.netresearchgate.net Where conventional GC may show only a few dozen peaks, GC × GC can resolve hundreds of individual components, facilitating the identification of previously unrecognized compounds. core.ac.ukresearchgate.net The separation occurs on a two-dimensional plane, with the first dimension typically being a nonpolar column and the second a polar column. researchgate.net This structured separation allows for the grouping of chemically similar compounds, such as alkanes, alkenes, and alcohols, into distinct regions of the chromatogram. researchgate.net

Table 1: Example GCxGC System Parameters for Volatile Compound Analysis

| Parameter | First Dimension (1D) | Second Dimension (2D) | Modulator |

|---|---|---|---|

| Column | Non-polar (e.g., DB-5ms, Rtx-WAX) | Polar (e.g., Supelcowax 10, Rxi 17Sil MS) | Type: Cryogenic or Thermal |

| Length | 30 - 60 m | 1 - 2 m | Modulation Period: 2-7 s |

| Internal Diameter | 0.25 mm | 0.15 - 0.25 mm | Hot Pulse Duration: 1.4 s |

| Film Thickness | 0.25 µm | 0.15 - 0.25 µm | Temperature Offset: +15°C to +30°C relative to oven |

This table presents typical parameters compiled from various studies on complex volatile mixtures. researchgate.netfmach.itresearchgate.netmdpi.com

Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique for the structural elucidation of volatile compounds. mdpi.com As components elute from the GC column, they enter a mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a molecular fingerprint that can be used to identify the compound by comparison to spectral libraries or through interpretation of fragmentation patterns.

For branched alcohols like this compound, electron ionization (EI) is commonly used. The fragmentation patterns are crucial for determining the branching points and the position of the hydroxyl group. For instance, the analysis of secondary alcohols by GC-MS reveals characteristic α-cleavage fragments that help pinpoint the location of the -OH group. researchgate.net However, the sheer number of possible isomers for branched compounds like nonylphenols makes definitive identification a significant challenge, often requiring the use of authentic standards. mdpi.comresearchgate.net The separation and identification of these isomers are critical as their chemical and physical properties can vary significantly. mdpi.com

Table 2: Potential Characteristic Mass-to-Charge (m/z) Fragments for a Branched C11 Alcohol (e.g., this compound)

| Fragment Type | Description | Potential m/z |

|---|---|---|

| Molecular Ion [M]⁺ | Represents the intact molecule. Often weak or absent for alcohols. | 172 |

| [M-H₂O]⁺ | Loss of a water molecule, a very common fragmentation for alcohols. | 154 |

| [M-Alkyl]⁺ | Loss of an alkyl radical from the carbon chain. | Varies (e.g., M-C₂H₅, M-C₅H₁₁) |

| α-Cleavage | Cleavage of the C-C bond adjacent to the oxygen atom. For a primary alcohol like this compound, this would yield a prominent [CH₂OH]⁺ fragment. | 31 |

| Alkyl Fragments | Fragments corresponding to the hydrocarbon backbone. | e.g., 29, 43, 57, 71 |

This table is illustrative and based on general fragmentation principles for alcohols.

For quantitative analysis, the Gas Chromatography-Flame Ionization Detector (GC-FID) is a robust and widely used choice. measurlabs.com The FID exhibits high sensitivity towards most organic compounds and a wide linear range. measurlabs.com The detector response is proportional to the number of carbon atoms entering the flame, making it an excellent tool for quantifying hydrocarbons and related compounds like alcohols.

Methods for the quantitative analysis of fatty alcohols using GC-FID are well-established. researchgate.netniscpr.res.in These methods often involve a derivatization step, such as silylation, to improve the chromatographic peak shape and thermal stability of the alcohols, although direct analysis is also possible. researchgate.net Method validation is crucial to ensure reliable results and typically involves assessing parameters such as linearity, precision, accuracy, and robustness. researchgate.netscielo.br

Table 3: Example Performance of a Validated GC-FID Method for Fatty Alcohol Analysis

| Validation Parameter | Performance Metric | Result |

|---|---|---|

| Linearity | Correlation Coefficient (R²) | > 0.999 |

| Intraday Precision | Coefficient of Variation (CV) for Peak Area | < 1.5% |

| Intermediate Precision | Coefficient of Variation (CV) for Peak Area | < 1.8% |

| Robustness | Coefficient of Variation (CV) | 0.1 - 1.6% |

| Accuracy | Comparison with Standard Reference Method | t-student parameter < 2.18 |

Data compiled from validation studies of alcohol and ester quantification. researchgate.netscielo.br

Multi-Dimensional Gas Chromatography-Olfactometry (MD-GC-O) is a specialized technique that combines the high-resolution separation of MDGC with human sensory perception. researchgate.net As compounds elute from the second GC column, the effluent is split between a conventional detector (like MS or FID) and an odor port, where a trained sensory panelist sniffs the effluent and records odor characteristics and intensity. nih.gov

Liquid Chromatography (LC) and Advanced Coupled Systems

While GC is the predominant technique for analyzing volatile alcohols, liquid chromatography (LC) offers a viable alternative, especially for less volatile derivatives or for samples in complex, non-volatile matrices. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS or LC-MS/MS) is particularly powerful.

LC-MS/MS methods have been developed for the sensitive and selective determination of alcohol ethoxylates (AEOs), which are surfactants derived from alcohols. epa.gov These methods are capable of separating AEOs based on both the length of the alkyl chain and the number of ethoxy units. epa.gov Research has demonstrated that such methods are applicable to the analysis of C8-C11 AEOs, which would include derivatives of this compound. epa.gov The use of a triple quadrupole mass spectrometer in multiple-reaction monitoring (MRM) mode allows for highly selective and sensitive quantification, with detection limits in the low picogram range. epa.gov This approach would be suitable for trace-level analysis of this compound derivatives in complex environmental or biological samples.

Spectroscopic Characterization Methodologies

Spectroscopy involves the interaction of electromagnetic radiation with matter to produce a spectrum that provides information about the structure and properties of the substance.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the elucidation of the molecular structure of organic compounds. uobabylon.edu.iqmsu.edu It provides detailed information about the carbon-hydrogen framework of a molecule. digitaloceanspaces.com Both ¹H and ¹³C NMR are essential for the complete characterization of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, their relative numbers (through integration), and the number of neighboring protons (through spin-spin splitting). uobabylon.edu.iq For this compound, the spectrum would exhibit characteristic signals:

A triplet around 3.6 ppm for the two protons on the carbon bearing the hydroxyl group (-CH₂OH). rsc.org

Multiplets in the range of 1.2-1.6 ppm for the methylene (B1212753) (-CH₂-) and methine (-CH-) protons of the alkyl chain.

Triplets around 0.9 ppm for the terminal methyl (-CH₃) groups of the nonyl chain and the ethyl group. rsc.org

The integration of these signals would correspond to the number of protons in each environment. The splitting patterns (e.g., triplet, quartet, multiplet) would provide connectivity information. For example, the -CH₂OH protons would be split into a triplet by the adjacent two protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum shows the number of different types of carbon atoms in the molecule. msu.edu The chemical shift of each carbon signal is indicative of its electronic environment. For this compound, the spectrum is expected to show:

A signal for the carbon attached to the hydroxyl group (-CH₂OH) around 62-63 ppm.

Signals for the methine carbon of the ethyl branch and the other backbone carbons in the aliphatic region (approximately 10-40 ppm).

Signals for the terminal methyl carbons at the upfield end of the spectrum (around 11-14 ppm).

Spectral data from closely related compounds, such as 4-ethyl-1-octanol and 4-nonanol (B1584833), can be used to predict and interpret the NMR spectra of this compound. nih.govchemicalbook.comchemicalbook.com

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound (Based on data for analogous structures like 4-ethyl-1-octanol)

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (-CH₂OH) | ~62.8 |

| C2 | ~33.1 |

| C3 | ~30.0 |

| C4 (-CH) | ~41.5 |

| C5 | ~29.5 |

| C6 | ~26.8 |

| C7 | ~32.1 |

| C8 | ~22.9 |

| C9 (-CH₃) | ~14.2 |

| Ethyl -CH₂- | ~25.5 |

| Ethyl -CH₃ | ~11.2 |

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This confers a significant advantage over a dispersive spectrometer, which measures intensity over a narrow range of wavelengths at a time.

The FTIR spectrum of this compound, as a primary alcohol, would be characterized by several key absorption bands. A prominent, broad absorption band is expected in the region of 3200–3550 cm⁻¹ due to the O-H stretching vibration of the hydroxyl group, with the broadening caused by intermolecular hydrogen bonding. specac.comadichemistry.comdocbrown.info Another significant peak, corresponding to the C-O stretching vibration, would appear in the range of 1000-1075 cm⁻¹. adichemistry.comdocbrown.infospectroscopyonline.com

The following table summarizes the expected characteristic FTIR absorption bands for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H | Stretching | 3200 - 3550 | Strong, Broad |

| C-H | Stretching | 2850 - 3010 | Strong |

| C-O | Stretching | 1000 - 1075 | Strong |

| O-H | Bending | 1260 - 1350 | Moderate |

This table is based on general values for primary alcohols. adichemistry.comdocbrown.infospectroscopyonline.com

Attenuated Total Reflectance (ATR) is a sampling technique used in conjunction with infrared spectroscopy which enables samples to be examined directly in the solid or liquid state without further preparation. rockymountainlabs.com ATR-FTIR is particularly useful for analyzing liquid samples like this compound. drawellanalytical.com

In this method, a beam of infrared light is passed through an ATR crystal with a high refractive index, creating an evanescent wave that extends beyond the surface of the crystal into the sample held in contact with it. drawellanalytical.com The sample absorbs energy from the evanescent wave at specific wavelengths corresponding to its vibrational modes, and the attenuated light is reflected back to the detector.

For this compound, the ATR-FTIR spectrum would display the same characteristic peaks as a standard transmission FTIR spectrum, including the broad O-H stretch and the C-O stretch. core.ac.uk The main advantage of ATR-FTIR is the minimal sample preparation required; a small drop of the liquid is simply placed on the ATR crystal. drawellanalytical.com This makes it a rapid and convenient method for qualitative and quantitative analysis.

Care must be taken to ensure good contact between the sample and the ATR crystal to obtain a high-quality spectrum. drawellanalytical.com The crystal material (e.g., diamond, germanium) should be chosen based on the sample's properties and the desired spectral range. drawellanalytical.com

Sample Preparation Strategies for Characterization

Proper sample preparation is crucial for obtaining high-quality data from spectroscopic and chromatographic analyses. The strategies employed depend on the analytical technique and the nature of the sample matrix.

For mass spectrometry techniques like MALDI-TOF MS and MS/MS, sample preparation for a pure liquid like this compound is relatively straightforward. For direct infusion analysis, the sample is typically diluted in a suitable volatile solvent, such as methanol (B129727) or acetonitrile. ttb.govjhu.edu For MALDI-TOF MS, the analyte is mixed with a matrix solution (e.g., 2,5-dihydroxybenzoic acid in a solvent) and spotted onto a target plate to co-crystallize. mdpi.com When analyzing complex mixtures, extraction techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to isolate the alcohol from interfering components. thermofisher.comnih.gov

For FTIR spectroscopy , neat liquid samples of this compound can be analyzed with minimal preparation. A thin film of the liquid can be placed between two infrared-transparent salt plates (e.g., KBr, NaCl) for transmission analysis. uc.eduresearchgate.net Alternatively, and more conveniently, a drop of the liquid can be placed directly onto the crystal of an ATR accessory. drawellanalytical.comresearchgate.net If the sample is in a solution, the solvent must be transparent in the spectral regions of interest, or its spectrum must be subtracted from the sample spectrum. uc.edu

For UV-Vis spectroscopy , the sample must be dissolved in a UV-transparent solvent, such as ethanol (B145695) or hexane. bbec.ac.inossila.com The concentration of the solution needs to be carefully adjusted to ensure that the absorbance falls within the linear range of the instrument, typically between 0.1 and 1 absorbance units. ossila.com This often requires preparing very dilute solutions. The sample is then placed in a quartz cuvette for analysis, and a reference cuvette containing only the solvent is used to zero the instrument. ossila.com

The following table provides a summary of sample preparation strategies:

| Technique | Sample Form | Preparation Strategy |

| MALDI-TOF MS | Pure Liquid / Mixture | Mix with matrix solution and spot on target plate. mdpi.com |

| Tandem MS (MS/MS) | Pure Liquid / Mixture | Dilute in a volatile solvent (e.g., methanol) for direct infusion. jhu.edu Use extraction (LLE/SPE) for complex matrices. thermofisher.com |

| FTIR Spectroscopy | Pure Liquid | Create a thin film between salt plates uc.eduresearchgate.net or place a drop on an ATR crystal. drawellanalytical.com |

| UV-Vis Spectroscopy | Pure Liquid | Dissolve in a UV-transparent solvent (e.g., ethanol) to an appropriate concentration and use a quartz cuvette. ossila.com |

Adsorption Chromatography and Solid-Phase Extraction (SPE)

Adsorption chromatography separates chemical mixtures based on the differential adsorption of compounds to a solid stationary phase. byjus.com For branched nonanols like this compound, this technique, along with its preparative variant, Solid-Phase Extraction (SPE), is crucial for isolation and purification from complex matrices.

The principle relies on the interaction between the analyte, the solid adsorbent (stationary phase), and the solvent (mobile phase). byjus.com Common adsorbents include silica (B1680970) gel, alumina, and modified silica. byjus.com The polarity of the hydroxyl group in this compound allows for strong interaction with polar adsorbents like silica gel. Separation from less polar compounds (e.g., hydrocarbons) or more polar compounds (e.g., diols) can be achieved by carefully selecting a mobile phase of appropriate polarity.

Solid-Phase Extraction (SPE) utilizes the same principles for sample cleanup and concentration prior to analysis. An aqueous sample containing a branched nonanol can be passed through an SPE cartridge packed with a sorbent. epa.gov For instance, a method for analyzing semi-volatile organic compounds involves passing a water sample through a combined solid phase, followed by elution with solvents like acetone (B3395972) and dichloromethane. labrulez.com While direct methods for this compound are not extensively detailed, procedures for related long-chain alcohols are well-established. For example, polysulfone capsules containing 1-nonanol have been studied for the adsorption of phenol (B47542) from aqueous solutions, demonstrating the sorptive capabilities of such alcohols. ebi.ac.uk

The selection of the SPE sorbent and elution solvents is critical and depends on the sample matrix and the target analyte's properties.

Table 1: Typical SPE Parameters for Alcohol-Containing Samples

| Parameter | Description | Example Application | Reference |

|---|---|---|---|

| Sorbent Type | Combined PLS3-AC2 solid phase | Analysis of semi-volatile organic compounds in water | labrulez.com |

| Conditioning Solvents | Dichloromethane, acetone, purified water | Prepares the sorbent for sample loading | labrulez.com |

| Elution Solvents | Acetone and Dichloromethane | To recover the analytes from the sorbent after extraction | labrulez.com |

| Analyte Example | 1-Nonanol | Isolation of long-chain alcohols from various matrices | labrulez.com |

Solvent Extraction and Gel Permeation Chromatography

Solvent Extraction

Solvent extraction, or liquid-liquid extraction, is a fundamental technique used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. ffhdj.com For isolating branched nonanols like this compound, the choice of solvent is paramount. The extraction efficiency is influenced by the solvent's polarity, the compound's partition coefficient (LogP), and the sample matrix pH. mdpi.com

Research on various monohydric alcohols has shown that extraction efficiency depends on the carbon chain's structure. mdpi.com For example, in the extraction of boric acid, 2-ethyl-1-hexanol showed a significantly higher distribution ratio compared to straight-chain alcohols like n-octanol. mdpi.com This suggests that the branched structure of this compound would influence its partitioning behavior. In studies involving the extraction of metal ions, n-decanol has been used as a modifier to improve the kinetics of extraction. researchgate.net This highlights the potential use of other alcohols as phase modifiers in complex extraction systems.

Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), a subset of size-exclusion chromatography (SEC), separates molecules based on their size or hydrodynamic volume. wikipedia.org While GPC is most commonly used for determining the molecular weight distributions of polymers, it is also a valid technique for the analysis and purification of smaller molecules. wikipedia.orggoogle.com

In the context of this compound, GPC can be used to determine its absolute molecular weight and to separate it from oligomers or polymeric materials. europa.eu The technique employs a porous gel as the stationary phase; larger molecules are excluded from the pores and elute first, while smaller molecules penetrate the pores to varying extents and elute later. wikipedia.org The choice of eluent is critical, with solvents like chloroform (B151607) or tetrahydrofuran (B95107) being common. google.com

Table 2: Comparison of Analytical Separation Techniques

| Technique | Separation Principle | Application for this compound | Reference |

|---|---|---|---|

| Solvent Extraction | Differential solubility in immiscible liquids | Isolation from aqueous solutions; purification | ffhdj.commdpi.com |

| Gel Permeation Chromatography (GPC) | Separation by molecular size (hydrodynamic volume) | Molecular weight determination; separation from polymers | wikipedia.orgeuropa.eu |

Derivatization Techniques for Enhanced Analysis

Derivatization is a chemical modification process used to convert an analyte into a product (a derivative) with properties more suitable for a given analytical method. For branched nonanols like this compound, derivatization is often employed to enhance performance in chromatographic analyses like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). researchgate.net

The primary goals of derivatizing alcohols are:

To Increase Volatility: For GC analysis, converting the polar hydroxyl group to a less polar, more volatile group (e.g., a silyl (B83357) ether) can improve peak shape and reduce retention times.

To Enhance Detection: For HPLC with UV or fluorescence detection, a chromophore or fluorophore can be attached to the molecule. For mass spectrometry (MS), derivatization can introduce a readily ionizable group or a specific fragmentation pattern. ddtjournal.comspectroscopyonline.com

A common method for analyzing carbonyl compounds, which can be related to alcohol analysis through oxidation, involves derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) followed by HPLC-UV analysis. epa.govresearchgate.net Although this compound is an alcohol, understanding derivatization for related functional groups is relevant. For direct analysis of aldehydes and ketones, Girard's reagents can introduce a charged group, improving detection by electrospray ionization mass spectrometry (ESI-MS). spectroscopyonline.com A novel agent, 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA), has been developed for the derivatization of both aldehydes and carboxylic acids, showcasing the ongoing innovation in this field. nih.gov

Table 3: Common Derivatization Approaches Relevant to Alcohol Analysis

| Reagent | Target Analyte Class | Purpose | Analytical Technique | Reference |

|---|---|---|---|---|

| Silylating Agents (e.g., BSTFA) | Alcohols, Phenols | Increase volatility and thermal stability | GC, GC-MS | researchgate.net |

| 2,4-Dinitrophenylhydrazine (DNPH) | Aldehydes, Ketones | Add a UV-active chromophore | HPLC-UV | epa.govresearchgate.net |

| Girard's Reagents | Aldehydes, Ketones | Introduce a permanent charge for ESI | LC-MS/MS | spectroscopyonline.com |

| 4-APEBA | Aldehydes, Carboxylic Acids | Add a permanent charge and isotopic signature | LC-MS/MS | nih.gov |

Solid Phase Microextraction (SPME) and Stir Bar Sorptive Extraction (SBSE)

Solid Phase Microextraction (SPME)

SPME is a solvent-free sample preparation technique that integrates sampling, extraction, and concentration into a single step. d-nb.info It utilizes a fused silica fiber coated with a polymeric stationary phase, which is exposed to a sample or its headspace. d-nb.info Analytes partition from the sample matrix into the fiber coating.

For volatile and semi-volatile branched nonanols like this compound, headspace SPME (HS-SPME) coupled with GC-MS is a powerful analytical tool. The selection of the fiber coating is critical for extraction efficiency. Divinylbenzene/Carboxen/Polydimethylsiloxane (B3030410) (DVB/CAR/PDMS) fibers are often used for their high sensitivity to a broad range of odorants, including alcohols. ekosfop.or.kr The technique has been successfully applied to analyze complex volatile profiles in matrices such as wine, olive oil, and fish hydrolysates. ekosfop.or.krtandfonline.comnih.gov For instance, in the analysis of wine, 4-nonanol was used as an internal standard for the quantification of various aroma compounds, demonstrating the suitability of the technique for this class of molecules. ekosfop.or.kr

Stir Bar Sorptive Extraction (SBSE)

SBSE is a related sorptive extraction technique that offers a much larger volume of the stationary phase—typically polydimethylsiloxane (PDMS)—coated onto a magnetic stir bar. iiste.orgrsc.org This larger phase volume results in higher recoveries and lower detection limits compared to SPME, especially for less polar compounds. mdpi.com The stir bar is placed directly into a liquid sample, and analytes are extracted as the sample is stirred. iiste.org

The non-polar nature of the standard PDMS coating makes SBSE highly effective for extracting non-polar and weakly polar compounds. iiste.org The efficiency of analyte partitioning into the PDMS phase often correlates with the octanol-water partition coefficient (Kow). gcms.cz While this makes it ideal for many applications, strategies such as pH adjustment or the addition of solvents can be used to enhance the extraction of more polar analytes. gcms.cz After extraction, the analytes are typically introduced into a GC system via thermal desorption. iiste.org

Table 4: SPME and SBSE Conditions for Analysis of Alcohols and Volatiles

| Technique | Parameter | Value/Description | Example Matrix | Reference |

|---|---|---|---|---|

| HS-SPME | Fiber Coating | DVB/CAR/PDMS, 50/30 µm | Wine | ekosfop.or.kr |

| HS-SPME | Extraction Temp. | 65°C | Fish Hydrolysates | tandfonline.com |

| HS-SPME | Extraction Time | 40 min | Fish Hydrolysates | tandfonline.com |

| SBSE | Sorbent Phase | Polydimethylsiloxane (PDMS) | Aqueous Samples | iiste.orgrsc.org |

| SBSE | Desorption | Thermal Desorption (TD) or Liquid Desorption (LD) | General | iiste.org |

| HSSE | Extraction Time | 180 min | Beer | mdpi.com |

Computational Chemistry and Molecular Modeling of Branched Nonanols

Quantum Mechanical (QM) Approaches

Quantum mechanical methods are foundational in computational chemistry, solving the electronic Schrödinger equation to predict molecular properties from first principles. wikipedia.orgsolubilityofthings.com These approaches are broadly classified into Density Functional Theory and high-level ab initio methods.

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of molecules to determine their properties. epfl.ch Instead of computing the complex many-electron wavefunction, DFT focuses on the electron density, which simplifies calculations while often maintaining high accuracy. epfl.chresearchgate.net Dispersion-corrected DFT methods, such as B97D3 and APFD, have proven effective in predicting the thermodynamic properties of organic compounds, including alcohols, by accounting for weak intermolecular forces. jocpr.com

For 4-Ethyl-1-nonanol, DFT calculations can be employed to:

Optimize Molecular Geometry: Determine the lowest energy conformation of the molecule, including bond lengths, bond angles, and dihedral angles.

Calculate Vibrational Frequencies: Predict the infrared spectrum, which can be used to characterize the molecule and confirm its structure.

Determine Electronic Properties: Compute properties like the molecular electrostatic potential, which reveals regions of positive and negative charge, and frontier molecular orbitals (HOMO-LUMO), which are key to understanding chemical reactivity. researchgate.net

Predict Thermodynamic Data: Estimate Gibbs free energies of solvation to understand how the molecule interacts with different solvents. jocpr.com Continuum solvation models like COSMO or SMD are often used in conjunction with DFT for this purpose. github.io

Research on similar molecules, such as other long-chain alcohols, has demonstrated the utility of DFT. For example, studies on various alcohols have used the B3LYP functional with the 6-311++G(d,p) basis set to investigate structural parameters and intermolecular interactions. researchgate.net

Ab initio methods solve the Schrödinger equation without using experimental data for parametrization, relying only on fundamental physical constants. wikipedia.orgsolubilityofthings.com While computationally more demanding than DFT, they often provide higher accuracy, especially for electronic properties and reaction barriers. epfl.chacs.org

Key high-level ab initio methods include:

Hartree-Fock (HF) Theory: This is the simplest ab initio method, which approximates the many-electron wavefunction as a single Slater determinant. epfl.ch It provides a foundational starting point for more advanced methods but neglects electron correlation. wikipedia.org

Post-Hartree-Fock Methods: To improve upon the HF approximation, these methods systematically account for electron correlation. Examples include Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory, such as CCSD(T). epfl.chacs.org

For this compound, these high-level calculations are crucial for obtaining precise values for:

Ionization Potentials and Electron Affinities: These properties are fundamental to understanding the molecule's redox behavior.

Excitation Energies: Predicting how the molecule interacts with light.

Intermolecular Interaction Energies: Accurately calculating the strength of non-covalent interactions, such as hydrogen bonding, which is critical for understanding the behavior of alcohols.

Studies on similar systems have shown that methods like CCSD(T) with large basis sets (e.g., aug-cc-pVTZ) can predict reaction energy barriers with very high accuracy (within 1 kcal/mol). acs.org While applying such methods to a molecule the size of this compound is computationally intensive, it provides benchmark data against which faster methods like DFT can be validated.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of material properties at the atomic scale. acs.orgresearchgate.net For liquids like this compound, MD simulations are invaluable for understanding bulk properties and intermolecular structures. aip.org

Using force fields like GAFF (General AMBER Force Field), MD simulations can explore:

Liquid Structure and Density: Simulations can predict the bulk density and how molecules arrange themselves, including the formation of hydrogen-bonded networks. acs.orgacs.org For branched alcohols, the ethyl group in this compound would sterically influence the packing and hydrogen-bonding patterns compared to its linear isomer, 1-nonanol.

Transport Properties: Key properties like the self-diffusion constant and viscosity can be calculated. acs.orgaip.org The branching in this compound is expected to affect these properties, potentially leading to different flow characteristics than linear alcohols.

Phase Transitions: MD simulations have been used to study the crystallization and melting of long-chain alcohols, revealing details about solid-liquid transitions that are experimentally challenging to observe.

Simulations of linear alcohols have shown that they form extensive hydrogen-bonded chains in the liquid phase. acs.org For this compound, a key area of investigation would be how the ethyl branch disrupts or modifies these chain structures.

Structure-Property Relationship (SPR) Modeling

Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a molecule with its physicochemical properties. bas.bgnih.gov This approach allows for the prediction of properties for new or untested compounds based on their molecular structure alone. kg.ac.rs

Topological indices are numerical values derived from the molecular graph of a compound that describe its size, shape, and degree of branching. bas.bgresearchgate.net These descriptors are used in QSPR models to predict various properties. nih.gov

Common topological indices used for alcohols include:

Wiener Index (W): Relates to the sum of distances between all pairs of atoms.

Randić Connectivity Index (χ): Reflects the degree of branching in the molecule.

Balaban Index (J): A distance-based index that is sensitive to molecular shape. bas.bg

Eccentric Connectivity Index (ξc): Considers the eccentricity and valency of each atom in the molecular graph. acs.org

QSPR studies on large sets of aliphatic alcohols have successfully used multiple linear regression (MLR) to develop models for predicting properties like boiling point, entropy, heat capacity, and thermal energy. bas.bgresearchgate.netmdpi.com For example, a combination of the Randić (¹χ), Balaban (J), and Wiener (W) indices has been shown to be excellent for predicting the heat capacity and thermal energy of aliphatic alcohols. bas.bg

| Topological Index | Description | Correlated Property Example |

|---|---|---|

| Wiener Index (W) | Sum of all shortest path distances between pairs of non-hydrogen atoms. | Boiling Point, Entropy, Heat Capacity |

| Randić Connectivity Index (χ) | Calculated from the degrees of adjacent vertices; reflects branching. | Boiling Point, Molar Refraction |

| Balaban Index (J) | Distance-based index, highly discriminating for isomers. | Entropy, Thermal Energy |

| Szeged Index (Sz) | Considers the number of atoms on either side of each bond. | Entropy, Heat Capacity |

For this compound, these indices would quantify the specific structural features arising from its C11 backbone and the ethyl group at position 4, allowing its properties to be estimated using established QSPR models.

The Cubic-Plus-Association (CPA) equation of state is a thermodynamic model that combines a classical cubic equation of state (like Soave-Redlich-Kwong) with an association term from Wertheim's theory. efce.infoua.pt This makes it particularly well-suited for modeling the phase behavior of mixtures containing associating compounds like alcohols, where hydrogen bonding plays a critical role. efce.info

The CPA EoS is used to predict:

Vapor-Liquid Equilibria (VLE): Essential for designing distillation and separation processes. The model can accurately predict the phase behavior of mixtures of alcohols with alkanes or other alcohols. ua.pt

Liquid-Liquid Equilibria (LLE): Important for extraction processes. ua.pt

Thermodynamic Derivative Properties: Properties such as heat capacities and heats of vaporization can also be modeled. ua.pt

The model relies on pure component parameters that are fitted to experimental vapor pressure and liquid density data. For an alcohol like this compound, these parameters would include:

Three non-associating parameters: Critical temperature (Tc), critical pressure (Pc), and the acentric factor (ω), or alternatively, parameters like a0, b, and c1 from the cubic EoS.

Two associating parameters: The association energy (ε/k) and association volume (β).

| Compound | Association Energy (ε/k) [K] | Association Volume (β) |

|---|---|---|

| 1-Pentanol (B3423595) | 2450.0 | 0.0450 |

| 1-Heptanol (B7768884) | 2550.0 | 0.0350 |

| 1-Nonanol | 2650.0 | 0.0300 |

The CPA model has been successfully extended to handle mixtures containing branched alcohols and other complex chemicals, making it a powerful tool for predicting the behavior of this compound in industrial applications. acs.orgcore.ac.uk

Theoretical Spectroscopic Parameter Prediction and Validation

Computational methods, particularly Density Functional Theory (DFT), have become powerful tools for predicting spectroscopic parameters. These predictions are invaluable for interpreting experimental spectra and understanding the underlying molecular vibrations and electronic environments.

The vibrational spectrum of a molecule is a unique fingerprint that is determined by its structure and bonding. Computational models can predict the vibrational frequencies and the corresponding infrared (IR) spectrum. For a molecule like this compound, DFT calculations, for instance at the B3LYP/6-31G(d) level of theory, can be employed to determine the harmonic vibrational wavenumbers.

The structure of this compound features a hydroxyl (-OH) group at one end of a nonane (B91170) chain with an ethyl branch at the fourth carbon position. The presence of the hydroxyl group and the alkyl branching influences the vibrational spectrum. The -OH group is involved in hydrogen bonding, which significantly affects the position and shape of its stretching vibration. In computational studies of other branched alcohols, it has been observed that steric hindrance from the alkyl branches can lead to a less extensive hydrogen-bonding network compared to their linear isomers. researchgate.net This would be expected to result in a narrower O-H stretching band in the IR spectrum.

The primary vibrational modes of interest in this compound include:

O-H Stretching: This vibration is highly sensitive to hydrogen bonding. In a condensed phase, it typically appears as a broad band. For branched alcohols, this band is expected between 3300 and 3400 cm⁻¹. openstax.orglibretexts.org

C-H Stretching: The stretching vibrations of the C-H bonds in the ethyl and nonyl chains occur in the 2850-3000 cm⁻¹ region.

C-O Stretching: The stretching of the carbon-oxygen bond in a primary alcohol like this compound is expected to appear in the range of 1050-1260 cm⁻¹. orgchemboulder.com

A theoretical prediction of the main vibrational wavenumbers for this compound is presented in the table below. These values are hypothetical and based on typical ranges observed for similar branched primary alcohols.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| O-H Stretch (Hydrogen-bonded) | ~3350 | Strong, Broad |

| C-H Stretch (Asymmetric) | ~2960 | Strong |

| C-H Stretch (Symmetric) | ~2870 | Medium |

| CH₂ Bend (Scissoring) | ~1465 | Medium |

| C-O Stretch | ~1060 | Strong |

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for structure elucidation. The chemical shifts of ¹H and ¹³C nuclei are sensitive to their local electronic environment. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can provide accurate predictions of NMR chemical shifts. nih.govacs.org The B3LYP/6-31G(d) level of theory is often considered a cost-effective and reliable method for such predictions. researchgate.net

For this compound, the predicted chemical shifts would reflect the different chemical environments of the carbon and hydrogen atoms. Key features expected in the predicted NMR spectra include:

¹H NMR: The protons on the carbon bearing the hydroxyl group (-CH₂OH) would be the most deshielded among the aliphatic protons, typically appearing in the 3.4-4.5 ppm range. openstax.orgpressbooks.pub The methyl protons of the ethyl group and the terminal methyl group of the nonyl chain would be the most shielded, appearing at the lowest chemical shifts.

¹³C NMR: The carbon atom bonded to the hydroxyl group (C1) would be significantly deshielded, with a predicted chemical shift in the range of 60-70 ppm. The other carbon atoms of the chain would have shifts in the typical aliphatic range of 10-40 ppm.

The following table presents plausible ¹H and ¹³C NMR chemical shifts for this compound, derived from computational models and data for analogous structures.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 (-CH₂OH) | ~3.60 (t) | ~63.0 |

| C2 | ~1.55 (m) | ~33.0 |

| C3 | ~1.30 (m) | ~26.0 |

| C4 (-CH-) | ~1.40 (m) | ~39.0 |

| C5 | ~1.28 (m) | ~32.0 |

| C6 | ~1.28 (m) | ~30.0 |

| C7 | ~1.28 (m) | ~23.0 |

| C8 | ~1.28 (m) | ~23.0 |

| C9 (-CH₃) | ~0.88 (t) | ~14.0 |

| Ethyl -CH₂- | ~1.35 (m) | ~29.0 |

| Ethyl -CH₃ | ~0.85 (t) | ~11.0 |

| -OH | Variable (s, broad) | - |

Analysis of Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is typically plotted onto the molecule's electron density surface. Different colors represent different values of the electrostatic potential.

Red/Yellow: Regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack.

Blue: Regions of positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack.

Green: Regions of neutral potential.

For this compound, the MEP map would show a region of high electron density (red) around the oxygen atom of the hydroxyl group, due to the lone pairs of electrons on the oxygen. This indicates that the oxygen atom is the primary site for electrophilic attack and hydrogen bond donation. The hydrogen atom of the hydroxyl group would exhibit a region of positive potential (blue), making it the site for nucleophilic attack and hydrogen bond acceptance. The alkyl chain, being nonpolar, would be represented by a largely neutral potential (green).

The analysis of the MEP map provides a qualitative understanding of the intermolecular interactions that this compound can participate in, particularly the hydrogen bonding that governs its physical properties and behavior in solution.

Natural Occurrence and Biosynthetic Pathways of Branched Nonanols

Occurrence as Metabolic Byproducts of Environmental Contaminants

4-Ethyl-1-nonanol emerges in the environment as a metabolic byproduct from the biodegradation of specific isomers of 4-nonylphenol (B119669) (4-NP). 4-NPs are environmental contaminants resulting from the breakdown of alkylphenol ethoxylates, a class of non-ionic surfactants used extensively in industrial and household applications. The technical mixture of 4-NP is complex, containing numerous branched isomers.

The formation of branched nonanols, including presumably this compound, occurs from 4-NP isomers that possess a quaternary α-carbon in their alkyl side chain. The degradation is initiated by an unusual ipso-hydroxylation mechanism, where a hydroxyl group is added to the C4 position of the phenol (B47542) ring, the same carbon to which the nonyl chain is attached. asm.orgresearchgate.net This enzymatic step, deriving the hydroxyl group from molecular oxygen, creates an unstable intermediate, a 4-alkyl-4-hydroxy-cyclohexadienone. asm.org

This intermediate then dissociates, releasing the alkyl side chain as a carbocation. The stability of this carbocation is crucial; it is effectively stabilized by the presence of alkyl branches at the α-carbon. researchgate.net The detached nonyl cation subsequently reacts with a water molecule to form the corresponding branched nonanol, while the aromatic ring is converted to hydroquinone (B1673460), which can be further metabolized by the microorganism. asm.org Therefore, a 4-nonylphenol isomer with a 4-ethylnonyl side chain attached at the C1 position would serve as the precursor for this compound.

Table 1: Key Steps in the Formation of Branched Nonanols from α-Quaternary 4-Nonylphenols

| Step | Description | Reactants | Key Intermediate | Products |

| 1. ipso-Hydroxylation | An oxygen atom from O₂ is enzymatically added to the C4 position of the phenol ring, displacing the alkyl group. | α-Quaternary 4-Nonylphenol, O₂ | 4-Alkyl-4-hydroxy-cyclohexadienone | - |

| 2. Dissociation | The unstable intermediate releases the alkyl side chain as a stabilized carbocation. | 4-Alkyl-4-hydroxy-cyclohexadienone | Alkyl carbocation | Hydroquinone |

| 3. Hydrolysis | The alkyl carbocation reacts with a water molecule from the surrounding medium. | Alkyl carbocation, H₂O | - | Branched Nonanol (e.g., this compound) |

The primary drivers of this metabolic transformation in the environment are specific strains of bacteria. A key organism identified for its ability to degrade branched 4-nonylphenols is Sphingobium xenophagum Bayram (formerly classified as Sphingomonas xenophaga). nih.govfz-juelich.de This bacterium can utilize certain α-quaternary 4-nonylphenol isomers as its sole source of carbon and energy. nih.govfz-juelich.de

In laboratory studies, S. xenophagum Bayram has been shown to metabolize specific 4-NP isomers, releasing the corresponding nonanol into the culture medium. asm.org For instance, the degradation of the isomer 4-(1-ethyl-1,4-dimethyl-pentyl)-phenol by this bacterium leads to the formation of 3,6-dimethyl-heptan-3-ol. fz-juelich.deresearchgate.net This demonstrates the principle that the carbon skeleton of the alkyl side chain is conserved in the resulting alcohol. The degradation process can be isomer-specific, with different transformation rates observed for differently branched 4-NP isomers during processes like biosolids composting. nih.gov

The presence of these bacteria in soil and wastewater treatment systems is critical for the natural attenuation of 4-nonylphenol. However, the process results in the transient formation and release of branched nonanols, like this compound, into the environment. nih.gov

Biosynthesis in Biological Systems

While the formation of this compound is well-documented as a byproduct of contaminant degradation, there is limited evidence for its de novo biosynthesis by microorganisms through specific enzymatic pathways. Microbial biosynthesis of alcohols typically involves pathways for fatty acid or amino acid metabolism. For example, engineered enzymatic cascades in microorganisms like E. coli can produce various straight-chain and branched higher alcohols by diverting 2-keto acid intermediates from amino acid synthesis pathways. However, these pathways have not been specifically shown to produce this compound.

The enzymes responsible for the degradative pathway, such as the monooxygenase that performs the initial ipso-hydroxylation on the 4-nonylphenol ring, are central to the formation of this compound in environmental contexts. asm.orgresearchgate.net

Many branched-chain alcohols serve as crucial signaling molecules (pheromones) in the insect world. wikipedia.org They are used for a variety of purposes, including aggregation, alarm, and mating. For example, 2-Nonanol is a component of bee alarm pheromones. wikipedia.org

A structurally related compound, 4-methyl-5-nonanol (B104968) (also known as ferrugineol), is a well-known aggregation pheromone for several species of palm weevils, including the major pest Rhynchophorus ferrugineus. researchgate.netscispace.com This compound, produced by male weevils, attracts both males and females to host palms. scispace.com Synthetic versions of 4-methyl-5-nonanol, often in combination with 4-methyl-5-nonanone, are widely used in traps for monitoring and controlling these pests. ksu.edu.sa

Despite the prevalence of other branched nonanols as insect pheromones, there is currently no specific scientific literature identifying this compound as a pheromone component for any insect species.

Table 2: Examples of Branched Nonanols in Insect Communication

| Compound | Type of Pheromone | Insect Species | Function |

| 4-Methyl-5-nonanol | Aggregation | Rhynchophorus ferrugineus (Red Palm Weevil) | Attracts both sexes to a food source or habitat. scispace.com |

| 2-Nonanol | Alarm | Apis mellifera (Honey Bee) | Triggers defensive or flight behavior when the colony is disturbed. wikipedia.org |

Detection in Natural Matrices and Biological Extracts

The detection of this compound in natural matrices such as water, soil, sediment, or biological extracts requires sensitive and specific analytical methods. Given its status as a trace environmental contaminant, its analysis would follow established protocols for semi-volatile organic compounds.

The standard approach involves a multi-step process. First, the compound is extracted from the sample matrix. For solid samples like soil or sediment, techniques such as Soxhlet extraction or ultrasonic-assisted extraction would be employed, using an appropriate organic solvent. For water samples, liquid-liquid extraction or solid-phase extraction (SPE) would be used to isolate and concentrate the analyte.

Following extraction, the extract is typically purified (a process known as "clean-up") to remove interfering co-extracted substances. The final analytical determination is most commonly performed using gas chromatography coupled with mass spectrometry (GC-MS). This technique separates the components of the mixture in the gas chromatograph, and the mass spectrometer provides definitive identification based on the mass-to-charge ratio of the compound and its fragmentation pattern, as well as quantification at very low concentrations. While specific validated methods for this compound are not widely published, the analytical approaches used for other nonylphenol metabolites and branched alcohols are directly applicable. nih.govuobaghdad.edu.iq

Chemical Transformations and Reaction Mechanisms of Branched Nonanols

Etherification Reactions and Mechanisms

Etherification involves the coupling of two alcohol molecules or an alcohol with an alkyl halide to form an ether. For a primary alcohol like 4-Ethyl-1-nonanol, these reactions typically proceed efficiently.

The synthesis of ethers from this compound can be achieved through several catalytic methods. One prominent method is the acid-catalyzed dehydration of the alcohol. masterorganicchemistry.com This process generally involves heating the alcohol in the presence of a strong acid catalyst, such as sulfuric acid or a solid acid catalyst like tungstated zirconia. masterorganicchemistry.comnih.gov The reaction proceeds by the protonation of the alcohol's hydroxyl group, which then departs as a water molecule following a nucleophilic attack by a second alcohol molecule in an SN2 mechanism. masterorganicchemistry.com This method is particularly effective for producing symmetrical ethers from primary alcohols. masterorganicchemistry.com

Another versatile route is the Williamson Ether Synthesis, which involves the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.com In this process, this compound is first deprotonated by a strong base, such as sodium hydride (NaH), to form the corresponding sodium 4-ethylnonan-1-oxide. This alkoxide then acts as a nucleophile, displacing a halide from an alkyl halide to form an unsymmetrical ether. masterorganicchemistry.com Due to the primary nature of both the alcohol and typically the alkyl halide, this SN2 reaction is generally efficient and avoids the competing elimination reactions that are common with secondary or tertiary alkyl halides. masterorganicchemistry.com

Reductive etherification presents a further catalytic pathway, where an alcohol reacts with an aldehyde or ketone in the presence of a reducing agent. csic.es The general mechanism often involves the acid-catalyzed formation of a hemiacetal intermediate, which is then reduced to the final ether product. csic.es

Table 1: Overview of Catalytic Etherification Methods

| Method | Reactants | Catalyst Type | Typical Mechanism | Product Type |

|---|---|---|---|---|

| Acid-Catalyzed Dehydration | Two molecules of this compound | Brønsted Acid (e.g., H₂SO₄) or Solid Acid (e.g., Tungstated Zirconia) | SN2 | Symmetrical Ether |

| Williamson Ether Synthesis | This compound + Alkyl Halide | Strong Base (e.g., NaH) | SN2 | Symmetrical or Unsymmetrical Ether |

| Reductive Etherification | This compound + Carbonyl Compound | Acid Catalyst + Reducing Agent | Hemiacetal formation followed by reduction | Unsymmetrical Ether |

The branched structure of this compound plays a significant role in the selectivity of etherification versus the competing dehydration reaction, which forms alkenes. Research on various branched alcohols has shown that the position of the branch relative to the hydroxyl group is critical. nih.gov

For primary alcohols, branching on the β-carbon (the second carbon from the -OH group) can lead to increased rates of dehydration. However, when the branch is located further away from the hydroxyl group, as in this compound (where the ethyl group is on the fourth carbon), the alcohol is highly selective toward ether formation. nih.gov Studies using tungstated zirconia as a catalyst demonstrated that alcohols with branches at least three carbons away from the -OH group show high selectivity for ether production, whereas more substituted alcohols (secondary or tertiary) readily undergo dehydration. nih.govosti.gov This selectivity is consistent with an SN2 mechanism for etherification, which is less sterically hindered for primary alcohols with distant branching, while dehydration often proceeds via carbocation intermediates that are favored by more substituted or sterically crowded structures. masterorganicchemistry.comlibretexts.org

Oxidation and Reduction Pathways

As a primary alcohol, this compound can be oxidized to form the corresponding aldehyde, 4-ethylnonanal. This transformation is a cornerstone of organic synthesis. A variety of reagents can achieve this conversion selectively, avoiding over-oxidation to the carboxylic acid.

Common methods include Swern or Pfitzner-Moffatt oxidations, which utilize dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile (like oxalyl chloride or dicyclohexylcarbodiimide, respectively) under mild conditions. organic-chemistry.org Another widely used method is the oxidation with 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), a stable radical that catalyzes the oxidation in the presence of a stoichiometric oxidant like sodium hypochlorite. livescience.io This method is valued for its high selectivity for primary alcohols and its environmentally benign conditions. livescience.io Processes using organic N-chloro compounds in the presence of specific catalysts have also been developed for the clean conversion of primary alcohols to aldehydes. google.com

Table 2: Selected Reagents for the Oxidation of this compound

| Reagent/System | Description | Product |

|---|---|---|

| DMSO-based (Swern, Pfitzner-Moffatt) | Utilizes activated dimethyl sulfoxide to oxidize the alcohol under mild, non-acidic conditions. | 4-Ethylnonanal |

| TEMPO/NaOCl | A catalytic system using a stable nitroxyl (B88944) radical and bleach as the terminal oxidant. Known for high selectivity. | 4-Ethylnonanal |

| N-Chloro Compounds/Catalyst | Oxidation using an organic N-chloro compound as the oxidizing agent in the presence of a specific catalyst. | 4-Ethylnonanal |

The synthesis of this compound can be accomplished through the reduction of a corresponding carbonyl compound. The most direct precursor is the aldehyde 4-ethylnonanal. The reduction of this aldehyde to the primary alcohol can be readily achieved using standard reducing agents.

Common laboratory reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). NaBH₄ is a milder, more selective reagent often used in alcoholic solvents, while LiAlH₄ is a more powerful reducing agent used in aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). Both effectively reduce the carbonyl group of the aldehyde to a primary hydroxyl group.

Alternatively, this compound can be synthesized via the reaction of a Grignard reagent with a suitable carbonyl compound. libretexts.org For instance, the addition of an ethylmagnesium halide (a Grignard reagent) to heptanal (B48729) would result in the formation of the secondary alcohol 4-nonanol (B1584833) after acidic workup. To obtain the specific structure of this compound, a different synthetic design involving Grignard reagents would be necessary, such as reacting a Grignard reagent derived from a 3-halo-1-alkoxypropane with a ketone, followed by deprotection and further steps. However, the most straightforward synthesis remains the direct reduction of 4-ethylnonanal.

Esterification Reactions

Esterification is a fundamental reaction of alcohols, and this compound, as a primary alcohol, readily participates in these transformations to form esters, which are often valued for their characteristic fragrances. libretexts.orgchemguide.co.uk

The most common method for this conversion is the Fischer-Speier esterification. wikipedia.org This reaction involves heating the alcohol (this compound) with a carboxylic acid in the presence of a strong acid catalyst, typically concentrated sulfuric acid or p-toluenesulfonic acid. chemguide.co.ukwikipedia.org The reaction is a reversible, acid-catalyzed nucleophilic acyl substitution. libretexts.org The mechanism begins with the protonation of the carboxylic acid's carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by the alcohol's hydroxyl group. jove.com Following a series of proton transfers, a molecule of water is eliminated, and subsequent deprotonation yields the ester. libretexts.org

Because the reaction is reversible, strategies are often employed to drive the equilibrium toward the product side. jove.combyjus.com This can be achieved by using an excess of one of the reactants (often the more inexpensive alcohol) or by removing the water as it is formed, for example, through azeotropic distillation with a Dean-Stark apparatus. wikipedia.org Primary alcohols like this compound generally provide good yields in Fischer esterification compared to more sterically hindered secondary or tertiary alcohols. usm.my

Rearrangement Reactions and Intermediates (e.g., 1,2-C,O shift)

The chemical reactivity of branched alcohols such as this compound is significantly influenced by the potential for rearrangement reactions, particularly under acidic conditions. These transformations typically proceed through carbocation intermediates, which are prone to structural reorganization to achieve greater stability. spcmc.ac.in The driving force for these rearrangements is the formation of a more stable carbocation from a less stable one. uregina.casavemyexams.com

In the case of this compound, a branched primary alcohol, acid-catalyzed dehydration initiates the process. The hydroxyl group (-OH) is protonated by an acid catalyst (e.g., H₂SO₄) to form a good leaving group, water (H₂O). masterorganicchemistry.com Subsequent loss of the water molecule generates a primary carbocation at the terminal carbon.

Primary carbocations are inherently unstable compared to their secondary and tertiary counterparts due to limited hyperconjugation and inductive effects. algoreducation.commasterorganicchemistry.com Consequently, the initially formed 1° carbocation from this compound is highly susceptible to rearrangement. The most likely pathway is a 1,2-hydride shift. libretexts.orgyoutube.com In this process, a hydrogen atom from the adjacent carbon (C2) migrates with its pair of bonding electrons to the electron-deficient primary carbon.

This intramolecular shift results in the transformation of the unstable primary carbocation into a significantly more stable tertiary carbocation located at carbon 4. This newly formed tertiary carbocation can then react further, for instance, by eliminating a proton to form a mixture of alkenes (e.g., 4-ethyl-1-nonene or 4-ethyl-2-nonene, following Zaitsev's rule) or by being attacked by a nucleophile if one is present in the reaction medium. jk-sci.comlibretexts.org This type of rearrangement, where a carbocation intermediate leads to a rearranged carbon skeleton, is broadly known as a Wagner-Meerwein rearrangement. spcmc.ac.injk-sci.comslideshare.net While 1,2-alkyl shifts are also a common type of carbocation rearrangement, the 1,2-hydride shift is the most direct path to the most stable carbocation in this specific structure. libretexts.org

The table below outlines the key intermediates in the acid-catalyzed rearrangement of this compound.

| Step | Intermediate Name | Structure | Carbocation Type | Relative Stability | Description |

|---|---|---|---|---|---|

| 1 | This compound | CH₃(CH₂)₄CH(CH₂CH₃)CH₂CH₂OH | N/A (Alcohol) | Stable | Starting reactant. |

| 2 | Protonated Alcohol (Oxonium Ion) | CH₃(CH₂)₄CH(CH₂CH₃)CH₂CH₂OH₂⁺ | N/A (Oxonium) | Unstable | Protonation of the hydroxyl group by an acid catalyst. |

| 3 | 4-Ethylnonyl-1-carbocation | CH₃(CH₂)₄CH(CH₂CH₃)CH₂CH₂⁺ | Primary (1°) | Highly Unstable | Loss of water generates a primary carbocation. |

| 4 | 4-Ethyl-4-nonyl carbocation | CH₃(CH₂)₄C⁺(CH₂CH₃)CH₂CH₃ | Tertiary (3°) | Most Stable | A 1,2-hydride shift from C2 to C1 results in a more stable tertiary carbocation. |

Polymerization Reactions

The ability of a molecule to undergo polymerization is fundamentally dependent on its functionality—the number of reactive sites it possesses. For condensation polymerization, which includes the formation of polyesters and polyethers, monomers must typically be at least bifunctional, meaning they must have two reactive functional groups. savemyexams.com

This compound is a monofunctional alcohol, containing only one hydroxyl (-OH) group. Consequently, it cannot act as a monomer to form a homopolymer on its own through typical condensation reactions. A reaction between two molecules of this compound would result in the formation of an ether and a water molecule, but the reaction would terminate at the dimer stage as there are no remaining hydroxyl groups to continue the chain growth.

Despite its inability to self-polymerize, this compound can participate in polymerization reactions in other important capacities:

As a Chain-Terminating Agent or Modifier: In condensation polymerizations, such as the synthesis of polyesters from a diol and a dicarboxylic acid, the stoichiometry of the monomers is critical for achieving a high molecular weight. The intentional addition of a monofunctional alcohol like this compound can control the polymer chain length. It reacts with a growing polymer chain's end group (e.g., a carboxylic acid group), effectively capping the chain and preventing further propagation. This allows for precise control over the final molecular weight and properties of the polymer, such as viscosity and solubility. nih.gov

As an Initiator: In ring-opening polymerizations, an alcohol can serve as an initiator. For example, in the synthesis of polyesters like Poly(ε-caprolactone) (PCL) or polyethers like Poly(ethylene oxide) (PEO), the alcohol's hydroxyl group can attack the cyclic monomer (ε-caprolactone or ethylene (B1197577) oxide) in the presence of a suitable catalyst, initiating the polymerization process. lboro.ac.ukuconn.edu The alcohol molecule becomes incorporated at the beginning of the resulting polymer chain. The long, branched alkyl portion of this compound would impart specific characteristics, such as increased hydrophobicity, to the resulting polymer.

The table below summarizes the roles of this compound in polymerization reactions.

| Polymerization Type | Role of this compound | Mechanism/Function | Example Polymer System |

|---|---|---|---|

| Condensation Polymerization | Chain-Terminating Agent | Reacts with a functional group on a growing polymer chain, preventing further elongation and controlling molecular weight. | Polyesters, Polyamides |

| Ring-Opening Polymerization | Initiator | The hydroxyl group attacks the cyclic monomer, opening the ring and starting the polymer chain growth. The alcohol becomes the initial unit of the polymer. | Poly(ε-caprolactone) (PCL), Poly(ethylene oxide) (PEO) |

Emerging Applications and Material Science Perspectives of Branched Nonanol Derivatives

Reagents and Building Blocks in Organic Synthesis

Long-chain branched alcohols like 4-Ethyl-1-nonanol serve as crucial building blocks in organic synthesis, enabling the construction of complex molecules. cymitquimica.com These alcohols are foundational starting materials for creating a wide array of organic and biological compounds, playing a significant role in drug discovery and chemical research. cymitquimica.com The presence of both amine and alcohol functionalities in related amino alcohol derivatives provides a combination of physical features and chemical reactivity that is highly valued in chemical manufacturing. advancionsciences.com

The synthesis of branched alcohols can be achieved through various established methods. For instance, the reduction of a corresponding ketone, such as 4-ethyl-3-octanone, using agents like sodium borohydride (B1222165) (NaBH₄) or through catalytic hydrogenation, is a common route. Another approach involves the Grignard reaction, which allows for stereochemical control. The versatility of these alcohols is demonstrated by their use as intermediates in the synthesis of other compounds. For example, the hydroxyl group can be oxidized to form a ketone or substituted to introduce other functional groups.

In the context of creating larger, more complex structures, long-chain alcohols are indispensable. They are used in the synthesis of terminally-branched iso-fatty acids, where a key step involves the selective reduction of tertiary alcohols. beilstein-journals.org This highlights their role in multi-step syntheses where precise control over chemical transformations is essential. While many synthetic routes focus on linear alcohols, the principles are often adaptable to branched structures like this compound, which can be used to introduce specific steric and electronic properties into the target molecule.

Advanced Materials Development

The structural characteristics of this compound make it a candidate for use in the development of advanced materials, where its branched nature can influence properties like solubility, organization, and reactivity at the nanoscale.

While direct research on this compound in nanocomposites is not extensively documented, the principles of using similar long-chain alcohols provide a strong indication of its potential. Long-chain alcohols are utilized in the synthesis of metal-polymer nanocomposites. mdpi.com For example, the addition of ethyl alcohol has been shown to enhance the efficiency of synthesis and prevent the crosslinking of polymer macromolecules in the formation of polyvinyltriazole–silver nanoparticles. mdpi.com This suggests that branched alcohols like this compound could similarly act as solvents or stabilizing agents in the creation of polymer-based nanocomposites, potentially influencing the size and distribution of the embedded nanoparticles. mdpi.com The integration of such alcohol-derived polymers with nanoparticles like graphene or silica (B1680970) is a strategy to enhance mechanical or thermal properties. bloomtechz.com